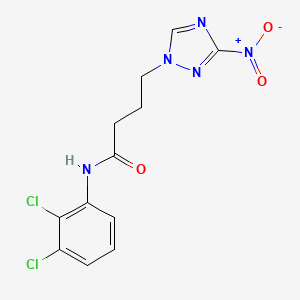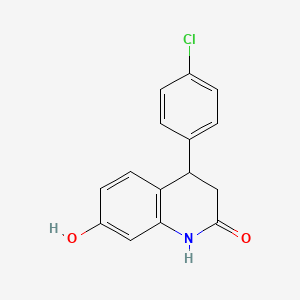
N-(2,3-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides It features a dichlorophenyl group, a nitro-triazole moiety, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dichlorophenyl intermediate: Starting with a suitable dichlorobenzene derivative, various substitution reactions can introduce the desired functional groups.
Triazole ring formation: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and nitriles.
Amide bond formation: The final step involves coupling the dichlorophenyl intermediate with the triazole derivative using amide bond-forming reagents such as carbodiimides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Exploration as a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro-triazole moiety could play a crucial role in its biological activity, potentially involving redox reactions or interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(2,3-dichlorophenyl)-4-(3-amino-1H-1,2,4-triazol-1-yl)butanamide: Contains an amino group instead of a nitro group, potentially altering its chemical properties and applications.
Uniqueness
N-(2,3-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is unique due to the presence of both dichlorophenyl and nitro-triazole moieties, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H11Cl2N5O3 |
|---|---|
Molecular Weight |
344.15 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C12H11Cl2N5O3/c13-8-3-1-4-9(11(8)14)16-10(20)5-2-6-18-7-15-12(17-18)19(21)22/h1,3-4,7H,2,5-6H2,(H,16,20) |
InChI Key |
CHBVYLPVFFVJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-4-(trifluoromethyl)benzamide](/img/structure/B11454922.png)
![2-(methylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11454930.png)

![N-(4-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11454941.png)
![2-[[12,12-dimethyl-4-(2-methylprop-2-enyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11454948.png)
![ethyl 7-cyclohexyl-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454950.png)
![7-(4-chlorophenyl)-8-(3,5-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11454963.png)
![4-ethoxy-5-methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidine](/img/structure/B11454965.png)
![12-ethyl-12-methyl-N-(2-morpholin-4-ylethyl)-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11454970.png)
![2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11454976.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11454988.png)
![1-[(Propan-2-ylideneamino)oxy]-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propan-1-one](/img/structure/B11454990.png)
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11454993.png)
![ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454997.png)
